molecular formula C22H16ClFN2OS B2584912 4-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291842-24-4

4-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2584912
CAS No.: 1291842-24-4
M. Wt: 410.89
InChI Key: ZJDZUCSCKQNVCR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene core substituted with three distinct moieties:

  • 4-(4-Chlorophenyl group at position 4, contributing hydrophobic and electron-withdrawing effects.
  • 1H-Pyrrol-1-yl group at position 3, introducing a heteroaromatic ring that may participate in π-π stacking or hydrogen bonding.
  • N-(3-Fluoro-4-methylphenyl)carboxamide at position 2, combining halogenation (fluoro) and alkylation (methyl) to modulate solubility and target interactions.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2OS/c1-14-4-9-17(12-19(14)24)25-22(27)21-20(26-10-2-3-11-26)18(13-28-21)15-5-7-16(23)8-6-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDZUCSCKQNVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Thiophene ring : A five-membered heterocyclic ring containing sulfur.
  • Pyrrole moiety : An aromatic ring containing nitrogen.
  • Chlorine and fluorine substituents : These halogens are known to enhance lipophilicity and influence biological interactions.

Molecular Formula

C18H17ClFN2OC_{18}H_{17}ClFN_2O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Enzymes : Modulating enzymatic activity related to various metabolic pathways.
  • Receptors : Binding to cellular receptors, potentially influencing signal transduction pathways.
  • Ion channels : Affecting ion flow across membranes, which can alter cellular excitability.

Research indicates that the presence of halogen atoms enhances the compound's ability to interact with these targets, leading to significant biological effects such as anticancer and antimicrobial activities .

Anticancer Properties

Several studies have reported the compound's potential as an anticancer agent. The structure-activity relationship (SAR) analyses highlight that:

  • The chlorine atom plays a crucial role in enhancing antiproliferative activity against cancer cells .
  • The compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It has been tested against several bacterial strains, demonstrating significant inhibitory effects. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated effective growth inhibition at low concentrations, indicating its potential as an antimicrobial agent. Further investigations into its mechanism revealed that it disrupts bacterial protein synthesis .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AnticancerMCF-7 (Breast Cancer)15 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli12 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The compound belongs to a family of thiophene-2-carboxamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Thiophene Positions) Molecular Weight (g/mol) Notable Features Reference
4-(4-Chlorophenyl)-N-(3-fluoro-4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (Target) 4: 4-ClPh; 3: 1H-pyrrol; 2: N-(3-F-4-MePh) Not reported Fluorine enhances metabolic stability -
4-(4-Chlorophenyl)-N-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 4: 4-ClPh; 3: 1H-pyrrol; 2: N-(4-isoPrPh) Not reported Bulkier isopropyl may reduce solubility
4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 4: 4-MePh; 3: 1H-pyrrol; 2: N-propyl Not reported Simplified alkyl chain; lower lipophilicity
4-(4-Chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 4: 4-ClPh; 3: 1H-pyrrol; 2: N-phenethyl 406.93 Phenethyl group may improve membrane uptake

Key Observations:

  • Fluorine Substituent: The target compound’s 3-fluoro-4-methylphenyl group likely enhances metabolic stability compared to non-halogenated analogs (e.g., N-propyl or N-isopropyl derivatives) by resisting oxidative degradation .
  • Chlorophenyl vs.
  • N-Substituent Diversity: The phenethyl group in F423-0548 () introduces aromaticity, which could enhance binding to hydrophobic pockets in target proteins like Bcl-2 .

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